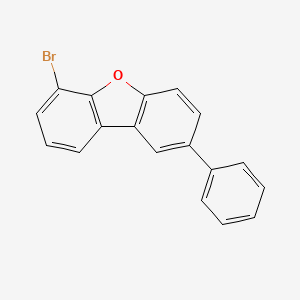

6-Bromo-2-phenyldibenzofuran

Description

Significance of Dibenzofuran (B1670420) Core Structures in Contemporary Chemical Research

The dibenzofuran framework, a tricyclic aromatic system consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a privileged scaffold in modern chemical research. This rigid and planar structure is found in a variety of natural products and pharmacologically active molecules. dokumen.pub The inherent electronic properties and thermal stability of the dibenzofuran core make it an attractive building block for the development of organic electronic materials, including organic light-emitting diodes (OLEDs). vulcanchem.com The ability to functionalize the dibenzofuran ring at various positions allows for the fine-tuning of its photophysical and electronic characteristics.

Strategic Importance of Halogenation in Polycyclic Aromatic Heterocycles for Tunable Properties

Halogenation of polycyclic aromatic heterocycles is a powerful strategy for modulating their chemical and physical properties. The introduction of halogen atoms, such as bromine, can significantly influence a molecule's reactivity, electronic nature, and solid-state packing. Bromine, being an electron-withdrawing group, can enhance the charge transport properties in organic semiconductors. vulcanchem.com Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the construction of more complex molecular architectures. chemicalbook.com

Overview of 6-Bromo-2-phenyldibenzofuran as a Specific Research Subject and its Position in the Dibenzofuran Landscape

This compound is a specific derivative within the larger family of phenyldibenzofurans. While dedicated research on this particular isomer is limited in publicly available literature, its structure suggests significant research potential. The presence of the phenyl group at the 2-position and the bromine atom at the 6-position creates a molecule with distinct electronic and steric features. Phenyldibenzofurans, in general, are of interest due to their occurrence in geological samples and their potential as maturity indicators in petroleum geochemistry. dokumen.pubthieme-connect.de The specific substitution pattern of this compound would likely influence its stability and reactivity compared to other isomers. For instance, the position of the phenyl and bromo substituents would dictate the regioselectivity of subsequent functionalization reactions. Based on the properties of related isomers like 1-Bromo-4-phenyldibenzofuran, it can be inferred that this compound would be a solid, lipophilic compound with potential applications in materials science, particularly in the development of OLEDs where substituted dibenzofurans are valued for their electroluminescent properties. vulcanchem.com

Interactive Data Table: Properties of a Related Isomer

To provide context for the potential properties of this compound, the following table details the reported physicochemical properties of its isomer, 1-Bromo-4-phenyldibenzofuran. vulcanchem.com

| Property | Value |

| Molecular Formula | C₁₈H₁₁BrO |

| Molecular Weight | 323.18 g/mol |

| Melting Point | 158–160 °C (predicted) |

| Solubility | Insoluble in H₂O; soluble in DCM, THF |

| LogP (Partition Coefficient) | 5.2 (indicative of high lipophilicity) |

| Thermal Stability | Decomposes above 300°C |

Structure

3D Structure

Properties

Molecular Formula |

C18H11BrO |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

6-bromo-2-phenyldibenzofuran |

InChI |

InChI=1S/C18H11BrO/c19-16-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-17(15)20-18(14)16/h1-11H |

InChI Key |

ASKKMPKSKQZADZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C=CC=C4Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Phenyldibenzofuran

High-Field and Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules like 6-Bromo-2-phenyldibenzofuran. One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts (δ), multiplicity (splitting patterns), and integration values in the ¹H NMR spectrum allow for the precise assignment of each proton in the aromatic structure.

For a definitive assignment, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. A COSY experiment establishes proton-proton coupling networks, identifying adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the this compound skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This data is representative and may not reflect actual experimental values.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | 7.8-7.9 | d | 122.0 |

| 3 | 7.6-7.7 | dd | 128.5 |

| 4 | 8.0-8.1 | d | 123.0 |

| 7 | 7.5-7.6 | dd | 129.0 |

| 8 | 7.4-7.5 | d | 112.0 |

| 9 | 7.9-8.0 | d | 125.0 |

| Phenyl-H (ortho) | 7.7-7.8 | d | 127.5 |

| Phenyl-H (meta) | 7.4-7.5 | t | 129.5 |

| Phenyl-H (para) | 7.3-7.4 | t | 128.0 |

Single-Crystal X-ray Diffraction for Absolute Structure and Packing Arrangement Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. For this compound, this technique would determine bond lengths, bond angles, and torsion angles with high precision, confirming the planarity of the dibenzofuran (B1670420) core and the orientation of the phenyl substituent.

The analysis also elucidates the crystal packing arrangement, identifying intermolecular interactions that govern the solid-state structure. In the case of aromatic compounds like this, π-π stacking interactions between the electron-rich dibenzofuran and phenyl rings are expected to be a dominant packing force. Additionally, short contacts involving the bromine atom, such as Br···Br or Br···π interactions, may be observed, further stabilizing the crystal lattice. The resulting crystal system, space group, and unit cell dimensions are unique crystallographic identifiers for the compound.

Table 2: Representative Crystallographic Data Note: This data is representative and may not reflect actual experimental values.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₁BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.2 |

| b (Å) | ~20.7 |

| c (Å) | ~6.9 |

| β (°) | ~99.3 |

| Volume (ų) | ~1300 |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a molecular fingerprint, providing information about the functional groups and bonding within a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, but only vibrations that result in a change in the dipole moment are IR active. Raman spectroscopy, which relies on the inelastic scattering of light, is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the IR spectrum would show characteristic bands for aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-O-C stretching of the furan (B31954) ring (~1250 cm⁻¹). The C-Br stretching vibration would appear at lower frequencies, typically in the 600-500 cm⁻¹ range. The Raman spectrum would complement this, often showing strong signals for the symmetric vibrations of the aromatic rings.

High-Resolution Mass Spectrometry for Precise Isotopic Pattern and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would confirm the molecular formula C₁₈H₁₁BrO by matching the experimentally measured mass to the calculated exact mass.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by identifying characteristic losses, such as the loss of a bromine atom (Br•) or a carbon monoxide (CO) molecule from the dibenzofuran core.

Photophysical Characterization: Detailed Absorption and Emission Spectroscopy for Electronic State Analysis

The photophysical properties of this compound are investigated using UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. For conjugated aromatic systems like this, the absorption bands in the UV region typically correspond to π→π* transitions. The position of the maximum absorption wavelength (λ_max) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence spectroscopy provides insight into the molecule's behavior after electronic excitation. Upon absorbing a photon, the molecule is promoted to an excited state and can then relax to the ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the emission process. These properties are critical for assessing the potential of such compounds in applications like organic light-emitting diodes (OLEDs).

Electrochemical Characterization for Redox Behavior and Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox behavior of this compound and to estimate the energy levels of its frontier molecular orbitals (HOMO and LUMO). In a CV experiment, the potential is swept, and the resulting current is measured, revealing the oxidation and reduction potentials of the compound.

The onset of the first oxidation wave can be correlated to the HOMO energy level, which represents the energy required to remove an electron from the molecule. Similarly, the onset of the first reduction wave can be related to the LUMO energy level, representing the energy gained when an electron is added. The difference between the HOMO and LUMO levels provides an electrochemical estimate of the energy gap (E_g), which can be compared with the optical energy gap derived from absorption spectroscopy. This data is vital for designing materials for electronic and optoelectronic applications.

Computational and Theoretical Investigations of 6 Bromo 2 Phenyldibenzofuran

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netuit.noekb.eg DFT calculations are instrumental in elucidating the fundamental properties of 6-Bromo-2-phenyldibenzofuran.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations can predict the energies of these orbitals and the resulting electronic band gap. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Band Gap | 4.36 |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include the electrophilicity index (ω), which measures the ability of a molecule to accept electrons, and chemical softness (σ), which indicates the polarizability of the molecule. nih.gov

| Reactivity Descriptor | Definition | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.07 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.18 eV |

| Electrophilicity Index (ω) | μ2/2η | 3.80 eV |

| Chemical Softness (σ) | 1/η | 0.46 eV-1 |

The three-dimensional structure of this compound can influence its physical and chemical properties. DFT calculations are employed to perform geometry optimization, which involves finding the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov By exploring different possible conformations and calculating their relative energies, the most stable isomer can be identified. This analysis is crucial for understanding the molecule's preferred shape and how it might interact with other molecules.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational changes, diffusion in different solvents, and interactions with other molecules. This is particularly important for understanding its behavior in condensed phases and its potential applications in materials science.

Quantitative Structure-Activity Relationships (QSAR) in the Context of Material Performance and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their biological activity or, in this context, material performance. nih.govnih.gov In the study of this compound, QSAR can be used to predict properties such as solubility, thermal stability, or electronic properties based on calculated molecular descriptors. nih.gov By developing a QSAR model, researchers can screen virtual libraries of related compounds to identify candidates with desired material properties, thus accelerating the discovery of new materials.

Predictive Modeling of Complex Synthetic Pathways and Elucidation of Reaction Intermediates

Based on a comprehensive search of available scientific literature, no specific computational or theoretical investigations focused on the halogen bonding interactions of This compound have been identified.

Therefore, it is not possible to provide detailed research findings or generate data tables specifically for this compound as requested in the outline for "4.5. Investigation of Halogen Bonding Interactions." The current body of published research does not appear to include studies that have computationally analyzed the halogen bonding characteristics of this compound.

Applications in Advanced Functional Materials and Organic Electronics

Polymeric and Supramolecular Architectures Incorporating Dibenzofuran (B1670420) Moieties

Design of Hybrid Materials with Enhanced Performance

The concept of hybrid materials, which involves combining organic and inorganic components, allows for the creation of materials with synergistic or enhanced properties. nih.govresearchgate.net While specific research on hybrid materials incorporating 6-Bromo-2-phenyldibenzofuran is nascent, the principles of hybrid material design suggest its potential. The organic framework provided by the phenyldibenzofuran unit can be integrated with inorganic nanostructures or metal complexes to create materials with improved charge transport, luminescence, or sensing capabilities.

The design of such hybrid materials often involves the covalent incorporation of inorganic building blocks into a polymer matrix. researchgate.net The bromo-functionality of this compound serves as a key reactive site for polymerization or for linking to inorganic components, enabling the formation of stable and robust hybrid structures.

Electrochromic and Electrofluorochromic Applications

Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical potential. nih.govmdpi.com This phenomenon is at the heart of technologies such as smart windows and electronic displays. nih.govresearchgate.net Similarly, electrofluorochromic materials show a modulation of their fluorescence intensity in response to an electrochemical stimulus.

Derivatives of dibenzofuran are promising candidates for these applications due to their stable redox states and high photoluminescence quantum yields. While direct studies on the electrochromic properties of this compound are not extensively documented, the behavior of analogous carbazole-based polymers provides a strong indication of its potential. For instance, polymers containing 3,6-di(2-thienyl)carbazole units exhibit distinct color changes and high transmittance contrast. nih.govmdpi.com It is anticipated that polymers derived from this compound would exhibit similar electrochromic behavior, with the potential for fine-tuning the color and switching properties through chemical modification.

The following table outlines the electrochromic performance of some carbazole-based polymers, which can serve as a benchmark for the expected performance of materials derived from this compound.

| Polymer | Transmittance Change (ΔT%) | Wavelength (nm) | Switching Time (s) | Coloration Efficiency (cm²/C) |

| P(DTC-co-BTP2) | 68.4 | 855 | - | - |

| P(DTC-co-TF)/PEDOT-PSS | 43.4 | 627 | < 0.6 | 512.6 |

Data for illustrative purposes based on analogous compounds. nih.govmdpi.com

Utilization as a Versatile Precursor for Complex Organic Material Synthesis

Perhaps the most significant application of this compound is its role as a versatile precursor in the synthesis of more complex organic materials. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgharvard.edulibretexts.org This powerful reaction allows for the formation of new carbon-carbon bonds, enabling the attachment of a wide range of aryl and vinyl groups. wikipedia.orgharvard.edu

Through Suzuki coupling, the 6-bromo position can be functionalized to introduce electron-donating or electron-withdrawing groups, thereby tuning the electronic properties of the resulting molecule. youtube.comyoutube.com This strategy is widely employed in the synthesis of materials for organic light-emitting diodes (OLEDs), where precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for efficient device performance.

For example, coupling this compound with various boronic acids or esters can lead to the synthesis of bipolar host materials, which are essential components in phosphorescent OLEDs (PhOLEDs). These materials possess both electron-transporting and hole-transporting moieties, facilitating balanced charge injection and recombination within the emissive layer. The photophysical properties of such derivatives are critical for their performance in electronic devices. mdpi.comresearchgate.netrsc.org

Furthermore, the dibenzofuran scaffold can be a precursor for the synthesis of carbazole (B46965) derivatives. niscpr.res.innih.govresearchgate.netnih.gov The nitrogen atom in the carbazole ring offers another site for functionalization, leading to a vast library of potential materials for various applications, including as anti-inflammatory agents and in materials science. niscpr.res.inmdpi.com

The following table summarizes the optoelectronic properties of some dibenzofuran-based bipolar host materials, illustrating the range of properties that can be achieved through synthetic modifications.

| Host Compound | λmax, abs (nm) | λemission (nm) | ET (eV) | HOMO (eV) | LUMO (eV) | Eg (eV) |

| CF-1-BzF | 321 | 414 | 2.27 | -5.9 | -2.5 | 3.4 |

| CF-2-BzF | 325 | 418 | 2.41 | -5.8 | -2.4 | 3.4 |

| CF-3-BzF | 337 | 418 | 2.30 | -5.8 | -1.9 | 3.9 |

| CF-4-BzF | 324 | 416 | 2.37 | -5.8 | -1.8 | 4.0 |

Data from a study on regioisomers of dibenzofuran-based bipolar host materials. rsc.org

Derivatization and Post Synthetic Functionalization of 6 Bromo 2 Phenyldibenzofuran

Strategic Utilization of the Bromo Group in Further Coupling Reactions

The bromo substituent on the 6-Bromo-2-phenyldibenzofuran core is a synthetically valuable handle for introducing a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions, including the Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the precise installation of new carbon-carbon and carbon-nitrogen bonds, thereby significantly expanding the chemical space accessible from this starting material.

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, provides a direct method for the introduction of vinyl groups onto the dibenzofuran (B1670420) core. This reaction is instrumental in creating extended π-conjugated systems, which are essential for tuning the electronic and photophysical properties of organic materials.

The Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne, is another powerful tool for extending the conjugation length of this compound. The introduction of acetylenic units can lead to materials with enhanced charge transport properties and red-shifted absorption and emission spectra, making them suitable for a range of optoelectronic applications.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly important for synthesizing hole-transporting materials and emissive compounds for OLEDs. By coupling this compound with various primary or secondary amines, researchers can introduce moieties that facilitate efficient charge injection and transport.

Introduction of Diverse Functional Moieties for Fine-Tuning Electronic and Optoelectronic Properties

The ability to introduce a diverse range of functional moieties onto the this compound framework is critical for the fine-tuning of its electronic and optoelectronic characteristics. The nature of the substituent introduced at the 6-position can profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its photoluminescence quantum yield and emission color.

For instance, the introduction of electron-donating groups, such as arylamines via the Buchwald-Hartwig reaction, can raise the HOMO level, facilitating hole injection in OLED devices. Conversely, the attachment of electron-withdrawing groups can lower the LUMO level, which is beneficial for electron-transporting materials. The strategic placement of these functional groups allows for the rational design of molecules with specific charge-transporting or emissive properties.

Synthesis of Polyfunctionalized Dibenzofuran Derivatives for Targeted Applications

The synthesis of polyfunctionalized dibenzofuran derivatives, starting from this compound, enables the development of materials with highly specialized functions for targeted applications. By employing a sequence of cross-coupling reactions, it is possible to introduce multiple, distinct functional groups at specific positions on the dibenzofuran core.

This approach allows for the creation of multifunctional materials that can perform several roles within a single device, such as combining hole-transporting and emissive properties in a single molecule for simplified OLED architectures. The precise control over the molecular structure afforded by these synthetic methods is paramount for achieving high-performance organic electronic devices.

Regioselective Functionalization Approaches for Multisubstituted Architectures

Achieving regioselective functionalization is a key challenge in the synthesis of complex, multisubstituted dibenzofuran architectures. The inherent reactivity of the different positions on the dibenzofuran ring system, in conjunction with the directing effects of existing substituents, can be exploited to control the site of subsequent functionalization.

Future Research Directions and Translational Outlook

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future synthesis of 6-Bromo-2-phenyldibenzofuran and its derivatives will likely focus on developing more efficient and selective methodologies. While classical methods for dibenzofuran (B1670420) synthesis exist, recent advancements point towards more sophisticated approaches. rsc.org Future research will likely prioritize the development of one-pot synthesis methods, which offer operational simplicity and high selectivity. researchgate.net

Transition metal-catalyzed reactions, such as those involving ruthenium, are expected to play a significant role. rsc.org These methods allow for C-H activation and annulation strategies that can construct the dibenzofuran core with high regioselectivity. rsc.org Furthermore, the exploration of metal-free synthetic protocols is anticipated to gain traction, addressing the need for more sustainable and cost-effective production. nih.govmdpi.com The development of these advanced synthetic routes will be crucial for producing this compound with high purity and in large quantities, which is essential for its potential applications.

Advanced Computational Design and High-Throughput Screening of Dibenzofuran-Based Materials

Computational modeling and high-throughput screening (HTS) are poised to accelerate the discovery and optimization of materials based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the structural, electronic, and optical properties of novel derivatives. bohrium.com This computational pre-screening will enable researchers to identify promising candidates for specific applications before their synthesis, saving significant time and resources.

High-throughput screening techniques, which allow for the rapid testing of large libraries of compounds, will be instrumental in identifying derivatives with desired functionalities. sigmaaldrich.comstanford.edu For instance, HTS has been successfully used to discover benzofuran-based inhibitors for biological targets, and a similar approach can be applied to screen for materials with specific optoelectronic properties. nih.govjohnshopkins.edu The combination of computational design and HTS will create a powerful workflow for the rational design of next-generation materials derived from this compound.

Development of Next-Generation Optoelectronic and Electronic Device Applications

The inherent photophysical properties of the dibenzofuran core suggest that this compound could be a valuable component in next-generation optoelectronic and electronic devices. The rigid and planar structure of dibenzofurans facilitates intermolecular interactions, which are crucial for charge transport in organic semiconductors. Research on structurally similar dibenzophospholes has highlighted their potential in electroluminescent devices. semanticscholar.org

Future studies will likely focus on tuning the optoelectronic properties of this compound through chemical modification. The bromine atom provides a reactive handle for introducing various functional groups, allowing for the fine-tuning of the energy levels (HOMO/LUMO) and emission characteristics. The phenyl group also influences the electronic properties, and further substitution on this ring could lead to materials with tailored absorption and emission spectra. nih.gov These modifications could lead to the development of novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Integration into Multi-component Systems for Synergistic Functionality and Performance Enhancement

The integration of this compound into multi-component systems is a promising avenue for creating materials with synergistic functionalities and enhanced performance. The dibenzofuran scaffold can serve as a core unit in the construction of larger, more complex molecular architectures. nih.gov Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing diverse libraries of compounds incorporating the this compound motif. rug.nlnih.gov

By combining this compound with other functional molecules, it may be possible to create materials with novel properties that are not achievable with a single component. For example, it could be incorporated into copolymers or blended with other materials to improve the performance of organic solar cells or other electronic devices. The study of intermolecular interactions in such systems will be crucial for understanding and controlling their properties.

Below is a table summarizing the key future research directions for this compound:

| Research Direction | Focus Area | Potential Impact |

| Novel Synthetic Methodologies | One-pot synthesis, transition metal catalysis, metal-free protocols | Increased efficiency, selectivity, and sustainability of production. |

| Advanced Computational Design | DFT and TD-DFT calculations, high-throughput screening | Accelerated discovery and optimization of new materials. |

| Next-Generation Optoelectronics | Tuning of photophysical properties, development of OLEDs and OFETs | Creation of high-performance organic electronic devices. |

| Integration into Multi-component Systems | Multicomponent reactions, development of copolymers and blends | Development of materials with synergistic functionalities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.